H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

Catalog No.
S538215
CAS No.
50913-82-1
M.F
C40H55N9O11S
M. Wt
870.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

CAS Number

50913-82-1

Product Name

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C40H55N9O11S

Molecular Weight

870.0 g/mol

InChI

InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1

InChI Key

QUCFVNGGGFLOES-ACQYNFKHSA-N

SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

ACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)-, ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)-, methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9), MSH-ACTH (4-9) analog, Org 2766, Org 2766, (all-L)-isomer, Org 2766, (D-alpha-Glu)-isomer, Org 2766, (D-Phe)-isomer

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Description

The exact mass of the compound H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is 793.3429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is a synthetic peptide compound that consists of a sequence of amino acids. The structure includes a methionine residue modified with a peroxy group (denoted as Met(O2)), followed by glutamic acid (Glu), histidine (His), phenylalanine (Phe), D-lysine (D-Lys), and another phenylalanine residue. This compound is notable for its unique sequence and modifications, which can impart specific biological properties and functionalities.

The synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH typically involves peptide coupling reactions, where the carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating the formation of amide bonds. The introduction of the peroxy group on methionine can involve oxidation reactions, often requiring specific oxidizing agents to achieve the desired modification without degrading the peptide backbone .

Peptides like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can exhibit various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The presence of charged residues such as glutamic acid and lysine may enhance interactions with biological membranes or proteins, affecting their bioavailability and activity. Additionally, the histidine residue can play a crucial role in enzyme catalysis and metal ion binding due to its ability to participate in proton transfer reactions .

The synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating purification after each coupling step.
  • Liquid-Phase Synthesis: Involves traditional solution-phase coupling reactions but may require extensive purification steps.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze peptide bond formation can provide more specificity and reduce by-products.

Each method has its advantages and limitations concerning yield, purity, and scalability .

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting specific receptors or pathways.
  • Biotechnology: In designing peptides for therapeutic use or as research tools in studying protein interactions.
  • Cosmetics: Due to potential skin-beneficial properties attributed to its amino acid composition.

Studies on H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH may focus on its interactions with proteins or membranes. Electrostatic interactions between charged residues can significantly influence binding affinity and specificity. For example, histidine's ability to participate in protonation-deprotonation cycles is crucial in mediating interactions with enzymes or receptors . Additionally, understanding how modifications like the peroxy group affect these interactions can provide insights into the compound's functionality.

Several compounds share structural similarities with H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. Here are some comparable peptides:

Compound NameStructure SimilaritiesUnique Features
H-Gly-Ala-LeuShorter chainLacks charged residues
H-Lys-Glu-HisSimilar amino acidsContains additional lysine
H-Met-Glu-PheSimilar core structureNo oxidation on methionine
H-Asp-Gly-CysContains acidic residuesCysteine introduces thiol functionality

These compounds highlight the uniqueness of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH due to its specific sequence and modifications that could influence its biological activity and interaction profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

869.37417478 g/mol

Monoisotopic Mass

869.37417478 g/mol

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OP1H5I4TBQ

Sequence

XEHFKF

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

50913-82-1

Dates

Modify: 2024-02-18
1: Van der Zee CE, Brakkee JH, Gispen WH. alpha-MSH and Org.2766 in peripheral nerve regeneration: different routes of delivery. Eur J Pharmacol. 1988 Mar 15;147(3):351-7. PubMed PMID: 2837394.
2: Valk GD, Kappelle AC, Tjon-A-Tsien AM, Bravenboer B, Bakker K, Michels RP, Groenhout CM, Bertelsmann FW. Treatment of diabetic polyneuropathy with the neurotrophic peptide ORG 2766. J Neurol. 1996 Mar;243(3):257-63. PubMed PMID: 8936356.
3: Buitelaar JK, Dekker ME, van Ree JM, van Engeland H. A controlled trial with ORG 2766, an ACTH-(4-9) analog, in 50 relatively able children with autism. Eur Neuropsychopharmacol. 1996 Mar;6(1):13-9. PubMed PMID: 8866933.
4: Hovestadt A, van der Burg ME, Verbiest HB, van Putten WL, Vecht CJ. The course of neuropathy after cessation of cisplatin treatment, combined with Org 2766 or placebo. J Neurol. 1992 Mar;239(3):143-6. PubMed PMID: 1315383.
5: Buitelaar JK, van Engeland H, de Kogel KH, de Vries H, van Hooff JA, van Ree JM. The use of adrenocorticotrophic hormone (4-9) analog ORG 2766 in autistic children: effects on the organization of behavior. Biol Psychiatry. 1992 Jun 1;31(11):1119-29. PubMed PMID: 1326339.
6: Sporel-Ozakat RE, Edwards PM, Van der Hoop RG, Gispen WH. An ACTH-(4-9) analogue, Org 2766, improves recovery from acrylamide neuropathy in rats. Eur J Pharmacol. 1990 Sep 21;186(2-3):181-7. PubMed PMID: 1963145.
7: van Huizen F, Philipsen HL, Draaijer J, Hermkens PH, ten Kortenaar PB, Tonnaer JA. Binding of a biotinylated neurotrophic ACTH(4-9) analogue, Org 2766, to neurofilament-positive cells in primary or cell line cultures. Peptides. 1993 Nov-Dec;14(6):1205-13. PubMed PMID: 8134302.
8: Cardinaal RM, de Groot JC, Huizing EH, Veldman JE, Smoorenburg GF. Histological effects of co-administration of an ACTH((4-9)) analogue, ORG 2766, on cisplatin ototoxicity in the albino guinea pig. Hear Res. 2000 Jun;144(1-2):157-67. PubMed PMID: 10831874.
9: Fekete M, De Wied D. Naltrexone-insensitive facilitation and naltrexone-sensitive inhibition of passive avoidance behavior of the ACTH-(4-9) analog (ORG 2766) are located in two different parts of the molecule. Eur J Pharmacol. 1982 Jul 16;81(3):441-8. PubMed PMID: 6288413.
10: Van der Zee CE, Van der Hoop RG, Gispen WH. Beneficial effect of Org 2766 in treatment of peripheral neuropathy in streptozocin-induced diabetic rats. Diabetes. 1989 Feb;38(2):225-30. PubMed PMID: 2536628.
11: Partanen JV, Soininen H, Riekkinen PJ. Does an ACTH derivative (Org 2766) prevent deterioration of EEG in Alzheimer's disease? Electroencephalogr Clin Neurophysiol. 1986 Jun;63(6):547-51. PubMed PMID: 2422004.
12: Fekete M, Drago F, Van Ree JM, Bohus B, Wiegant VM, De Wied D. Naltrexone-sensitive behavioral actions of the ACTH 4-9 analog (Org 2766). Life Sci. 1983 May 9;32(19):2193-204. PubMed PMID: 6302425.
13: Roberts JA, Jenison EL, Kim K, Clarke-Pearson D, Langleben A. A randomized, multicenter, double-blind, placebo-controlled, dose-finding study of ORG 2766 in the prevention or delay of cisplatin-induced neuropathies in women with ovarian cancer. Gynecol Oncol. 1997 Nov;67(2):172-7. PubMed PMID: 9367703.
14: Hamers FP, Pette C, Neijt JP, Gispen WH. The ACTH-(4-9) analog, ORG 2766, prevents taxol-induced neuropathy in rats. Eur J Pharmacol. 1993 Mar 16;233(1):177-8. PubMed PMID: 8097161.
15: Plantinga LC, Verhaagen J, Wong SL, Edwards PM, Bär PR, Gispen WH. The neurotrophic peptide Org 2766 does not influence the expression of the immediate early gene c-fos following sciatic nerve crush in the rat. Int J Dev Neurosci. 1994 Apr;12(2):117-25. PubMed PMID: 7942087.
16: Murry R, McLane JA, Gruener G. Effects of ORG 2766, a neurotrophic ACTH4-9 analogue, in neuroblastoma cells. Ann N Y Acad Sci. 1993 May 28;679:270-5. PubMed PMID: 8390145.
17: Müller LJ, Gerritsen van der Hoop R, Moorer-van Delft CM, Gispen WH, Roubos EW. Morphological and electrophysiological study of the effects of cisplatin and ORG.2766 on rat spinal ganglion neurons. Cancer Res. 1990 Apr 15;50(8):2437-42. PubMed PMID: 2156619.
18: Buitelaar JK, van Engeland H, de Kogel K, de Vries H, van Hooff J, van Ree J. The adrenocorticotrophic hormone (4-9) analog ORG 2766 benefits autistic children: report on a second controlled clinical trial. J Am Acad Child Adolesc Psychiatry. 1992 Nov;31(6):1149-56. PubMed PMID: 1331023.
19: Walker JM, Berntson GG, Sandman CA, Kastin AJ, Akil H. Induction of analgesia by central administration of ORG 2766, an analog of ACTH4--9. Eur J Pharmacol. 1981 Jan 5;69(1):71-9. PubMed PMID: 6258942.
20: Schmidt MS, Chirino-Barcelo FI, McDaniel WF. ORG 2766 fails to improve visual functions in rats with occipital lesions. Neuroreport. 1992 Jan;3(1):29-32. PubMed PMID: 1319226.

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